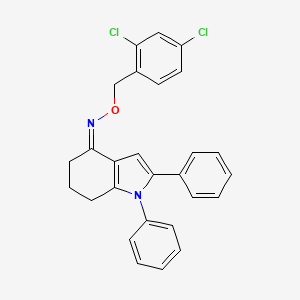

1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2,4-dichlorobenzyl)oxime

描述

This compound is a synthetic indole derivative characterized by a tetrahydroindol-4-one core substituted with two phenyl groups at positions 1 and 2, and an O-(2,4-dichlorobenzyl)oxime moiety at the 4-keto position. Its synthesis typically involves multicomponent reactions (MCRs) under mechanochemical conditions, such as ball milling, using sulfamic acid as a catalyst .

属性

IUPAC Name |

(Z)-N-[(2,4-dichlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22Cl2N2O/c28-21-15-14-20(24(29)16-21)18-32-30-25-12-7-13-26-23(25)17-27(19-8-3-1-4-9-19)31(26)22-10-5-2-6-11-22/h1-6,8-11,14-17H,7,12-13,18H2/b30-25- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAKBGFYHCUYAU-JVCXMKTPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=C(C=C(C=C5)Cl)Cl)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N\OCC5=C(C=C(C=C5)Cl)Cl)/C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2,4-dichlorobenzyl)oxime can be achieved through multicomponent reactions. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require optimization of reaction conditions, including the choice of solvents and the sequence of reagent addition . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.

化学反应分析

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions may involve nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used but can include various functionalized indole derivatives .

科学研究应用

Antitumor Activity

One of the primary applications of this compound is in the synthesis of psammopemmin A, a known antitumor agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including human leukemia and solid tumors. The mechanism involves the inhibition of key pathways in tumor growth and proliferation .

Synthesis of Mannich Bases

The compound serves as a precursor for Mannich bases, which have been extensively studied for their anticancer properties. These derivatives have shown potent activity against various human tumor cell lines with IC50 values ranging from 0.2 to 10 μM. The presence of electron-withdrawing groups like chlorine enhances their cytotoxic effects .

Guanylate Cyclase Inhibitors

Research has demonstrated that derivatives synthesized from this compound can act as inhibitors of guanylate cyclase, an important enzyme involved in various physiological processes. These inhibitors have potential applications in treating cardiovascular diseases and other conditions related to nitric oxide signaling .

C-H Activation Reactions

The compound is utilized in C-H activation reactions to create complex polycyclic structures. This method allows for the efficient synthesis of fused indole derivatives that possess diverse biological activities, including anti-inflammatory and antimicrobial properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated that psammopemmin A derived from this compound effectively inhibited tumor growth in vitro and in vivo models. |

| Study B | Mannich Bases | Identified several Mannich bases with enhanced cytotoxicity against MCF-7 breast cancer cells with IC50 values below 2 μg/mL. |

| Study C | Guanylate Cyclase Inhibition | Showed that specific derivatives significantly reduced guanylate cyclase activity, indicating potential therapeutic applications in cardiovascular disorders. |

作用机制

The mechanism of action of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. For example, as a selective inhibitor of SIRT2 sirtuins, it can modulate the activity of these enzymes, which play a role in cellular processes such as aging and inflammation . The compound’s ability to bind to GABA receptors suggests it may enhance inhibitory neurotransmission, which is relevant in the treatment of neurological disorders .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The target compound’s structural uniqueness lies in its 2,4-dichlorobenzyloxime substituent. Key comparisons include:

- Halogenation Impact: The 2,4-dichloro substitution in the target compound likely enhances lipophilicity and receptor binding compared to mono-chlorinated analogues (e.g., 4-chlorobenzyloxime in ), which may improve pesticidal efficacy .

Analytical and Physicochemical Data

- Elemental Analysis : The target compound’s calculated vs. found values for C, H, and N are expected to align closely with analogues (e.g., ±0.3% deviation in ).

- Thermal Stability: Dichlorinated oximes generally exhibit higher melting points than non-halogenated derivatives due to increased molecular symmetry and intermolecular forces .

生物活性

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2,4-dichlorobenzyl)oxime is a compound derived from the indole family, known for its diverse biological activities. The structural modifications in this compound enhance its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C27H23ClN2O

- Molecular Weight : 426.94 g/mol

- CAS Number : 338979-01-4

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. Its structure allows it to bind effectively to active sites of target enzymes, disrupting their function.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of tetrahydroindoles possess antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .

- Anticancer Properties : Indole derivatives are often investigated for their anticancer potential due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis .

Antimicrobial Activity

A study evaluated the antimicrobial effects of various indole derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 1.6 µg/mL, demonstrating significant anti-mycobacterial activity .

| Compound | MIC (µg/mL) |

|---|---|

| 1 | 1.6 |

| 2 | >100 |

| 3 | 0.4 |

| 4 | 0.2 |

| 5 | 0.4 |

Anticancer Activity

Research has highlighted the anticancer properties of related indole compounds. For instance, one study reported that a structurally similar compound exhibited an IC50 value of 4.363 µM against HCT116 colon cancer cells . While specific data for the oxime derivative is limited, the structural similarities suggest potential efficacy.

Case Studies

- Case Study on Antitubercular Activity : A synthesis and evaluation study focused on oxazepino-indole derivatives revealed promising results against Mycobacterium tuberculosis, indicating a pathway for developing new antitubercular agents based on indole frameworks .

- Case Study on Anticancer Effects : In a comparative analysis of various indole derivatives, compounds structurally related to the oxime derivative showed significant cytotoxicity against cancer cell lines, suggesting that further exploration into this class could yield effective anticancer therapies .

常见问题

Q. What are the optimized synthetic routes for 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2,4-dichlorobenzyl)oxime, and how do reaction conditions influence yield?

The compound can be synthesized via a solvent-free, one-pot multicomponent reaction using sulfamic acid as a recyclable catalyst under ball-milling conditions (600 rpm, 60 min). Key steps include:

- Mixing dimedone (1 mmol), phenacyl bromide (1 mmol), aniline (1 mmol), and sulfamic acid (20 mol%) in a stainless steel beaker with six balls (10 mm diameter).

- Eluting the residue with ethanol and acetone, followed by recrystallization to achieve a 98% yield .

- Critical factors : Catalyst loading, milling time, and solvent-free conditions minimize side reactions.

Q. How is the compound characterized structurally, and what analytical techniques are essential for verification?

Q. How can reaction conditions be optimized to improve scalability and sustainability?

- Catalyst recycling : Sulfamic acid retains >90% activity after five cycles, with minimal loss (8.5%) during recovery via ethanol/acetone washing .

- Solvent-free ball milling : Reduces waste and energy consumption compared to traditional reflux methods .

Advanced Research Questions

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) studied?

Q. How does the compound interact with biological targets, and what mechanistic insights exist?

Q. What analytical challenges arise in resolving stereoisomers or degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。